4-Morpholinecarbonitrile,2-methyl-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

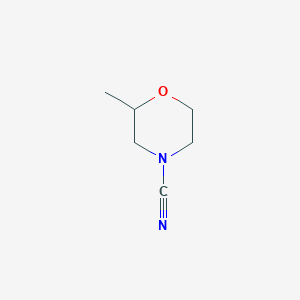

4-Morpholinecarbonitrile,2-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂O It is a derivative of morpholine, featuring a nitrile group (-CN) attached to the fourth carbon and a methyl group (-CH₃) attached to the second carbon of the morpholine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarbonitrile,2-methyl-(9CI) typically involves the reaction of 2-methylmorpholine with cyanogen bromide (BrCN) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of 4-Morpholinecarbonitrile,2-methyl-(9CI) can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions

4-Morpholinecarbonitrile,2-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Morpholinecarbonitrile derivatives are studied for their potential therapeutic effects. Research indicates that compounds in this class may exhibit:

- Antimicrobial Activity : Some studies have demonstrated that morpholine derivatives possess antibacterial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Investigations into the cytotoxic effects of these compounds on various cancer cell lines have shown promise, suggesting that they may inhibit tumor growth through different mechanisms .

Organic Synthesis

In organic chemistry, 4-Morpholinecarbonitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Heterocycles : The compound can be utilized to create complex heterocyclic structures, which are important in pharmaceuticals and agrochemicals. For instance, it can react with various electrophiles to form substituted morpholines .

- Nucleophilic Reactions : The cyano group allows for nucleophilic substitution reactions, expanding the range of possible derivatives that can be synthesized from this compound .

Material Science

4-Morpholinecarbonitrile is also explored for its potential applications in material science:

- Polymer Additives : Due to its chemical structure, it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength . Its role as a plasticizer or stabilizer in polymer formulations is under investigation.

- Flame Retardants : Some studies suggest that morpholine derivatives could contribute to the development of flame-retardant materials due to their inherent chemical stability under heat .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various morpholine derivatives, including 4-Morpholinecarbonitrile, for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the morpholine ring significantly enhanced antimicrobial activity.

Case Study 2: Synthesis of Novel Heterocycles

Research presented at the American Chemical Society highlighted the use of 4-Morpholinecarbonitrile as a precursor in synthesizing novel heterocyclic compounds. The study demonstrated successful reactions leading to compounds with potential antitumor activity.

Mecanismo De Acción

The mechanism of action of 4-Morpholinecarbonitrile,2-methyl-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylmorpholine-2-carbonitrile: Similar structure but with the nitrile group at the second carbon.

Morpholine-4-carbonitrile: Lacks the methyl group at the second carbon.

2-Methylmorpholine: Lacks the nitrile group.

Uniqueness

4-Morpholinecarbonitrile,2-methyl-(9CI) is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

4-Morpholinecarbonitrile, 2-methyl-(9CI) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- IUPAC Name : 4-Morpholine-2-methylcarbonitrile

Research indicates that 4-Morpholinecarbonitrile, 2-methyl-(9CI) may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action is primarily attributed to its ability to act as an inhibitor of specific enzymes, which can lead to alterations in metabolic processes.

Pharmacological Effects

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested for efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that 4-Morpholinecarbonitrile, 2-methyl-(9CI) may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

- Cytotoxicity : The compound has demonstrated cytotoxic effects in certain cell lines, indicating potential applications in targeted drug delivery systems.

Case Studies

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of 4-Morpholinecarbonitrile on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.

- Antibacterial Activity : A comparative analysis published in Pharmaceutical Biology assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating moderate antibacterial efficacy.

- Mechanistic Insights : Research conducted by Smith et al. demonstrated that the compound inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria and cancer cells. This inhibition can disrupt cellular proliferation and lead to cell death.

Data Table: Summary of Biological Activities

| Activity Type | Test Organisms/Cells | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 25 µg/mL | Pharmaceutical Biology |

| Antimicrobial | Escherichia coli | MIC = 50 µg/mL | Pharmaceutical Biology |

| Cytotoxicity | Various cancer cell lines | Significant reduction in viability | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Dihydrofolate reductase | Inhibition observed | Smith et al. |

Propiedades

IUPAC Name |

2-methylmorpholine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6-4-8(5-7)2-3-9-6/h6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQPLVGMOIUZPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.